

# The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Biological Activities of Isoxazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other functional groups have made it a cornerstone in the design of novel therapeutic agents. [3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development for a wide array of diseases. This technical guide provides a comprehensive overview of the significant biological activities of isoxazole-containing compounds, with a focus on anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. Each section includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and development efforts.

## **Anticancer Activity**

The development of novel anticancer agents is a primary focus of isoxazole research. These compounds have been shown to exhibit potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines through diverse mechanisms of action, including the inhibition of crucial cellular machinery like heat shock proteins and the disruption of the microtubule network.[4][5][6]



## **Quantitative Anticancer Data**

The following table summarizes the in vitro anticancer activity of various isoxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against several human cancer cell lines.

| Compound ID/Series                     | Cancer Cell Line         | IC50 (μM)        | Reference |
|----------------------------------------|--------------------------|------------------|-----------|
| 3,5-disubstituted isoxazole (4b)       | U87 (Glioblastoma)       | 42.8             | [1]       |
| 3,5-disubstituted isoxazole (4c)       | U87 (Glioblastoma)       | 67.6             | [1]       |
| Curcumin-isoxazole derivative (40)     | MCF-7 (Breast)           | 3.97             | [1]       |
| TTI-4                                  | MCF-7 (Breast)           | 2.63             | [4]       |
| Isoxazole-pyrazole<br>heterodimer (14) | MCF-7 (Breast)           | 19.19            | [1]       |
| Isoxazole-pyrazole<br>heterodimer (14) | MDA-MB-231 (Breast)      | 20.79            | [1]       |
| Monoterpene isoxazoline (16c)          | HT1080<br>(Fibrosarcoma) | 9.02             | [1]       |
| Diosgenin-isoxazole derivative (24)    | MCF-7 (Breast)           | 9.15             | [1]       |
| Diosgenin-isoxazole derivative (24)    | A549 (Lung)              | 14.92            | [1]       |
| NVP-AUY922 (HSP90<br>Inhibitor)        | Various Cancer Lines     | 0.009 (avg GI50) | [7]       |
| Pyrazole-linked<br>arylcinnamide (15a) | HeLa (Cervical)          | 0.4              | [8]       |
| Tyrosol-isoxazole derivative (3d)      | K562 (Leukemia)          | 16 μg/mL         | [9]       |



## **Experimental Protocol: MTT Assay for Cytotoxicity**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[5][10][11]

Objective: To determine the concentration of an isoxazole compound that inhibits the metabolic activity of a cancer cell line by 50% (IC50).

#### Materials:

- Test isoxazole compounds
- Human cancer cell line (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well flat-bottom microtiter plates
- Multichannel pipette
- Humidified incubator (37°C, 5% CO2)
- Microplate reader (absorbance at 570 nm)

#### Procedure:

- Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cells in complete medium to a final concentration of 5 x 10<sup>4</sup> cells/mL. Seed 100 μL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare a series of dilutions of the test isoxazole compounds in complete medium. Remove the old medium from the wells and add 100 µL of the various

## Foundational & Exploratory





compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

- Incubation: Incubate the plate for the desired exposure time (typically 24-72 hours) in a humidified incubator.
- MTT Addition: After incubation, carefully remove the medium containing the compound. Add 100 μL of fresh serum-free medium and 10 μL of the MTT stock solution to each well.
- Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5][10]
- Solubilization: Carefully aspirate the MTT solution. Add 100 μL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.[2]
- Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
- Data Analysis: Subtract the average absorbance of the blank wells from all other readings.
   Calculate the percentage of cell viability for each concentration relative to the vehicle control.
   Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

## **Mechanisms of Anticancer Activity**

Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[7][12] Isoxazole-based compounds, such as NVP-AUY922, have been developed as potent Hsp90 inhibitors.[7] By binding to the ATP-binding pocket in the N-terminus of Hsp90, these inhibitors block its chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of client proteins like EGFR, Akt, Cdk4, and Raf-1, ultimately inducing cell cycle arrest and apoptosis.[12]





Click to download full resolution via product page

#### **HSP90** Inhibition Pathway

The microtubule network is essential for cell division, motility, and intracellular transport. Tubulin-targeting agents are among the most effective classes of anticancer drugs. Certain isoxazole derivatives act as tubulin polymerization inhibitors, binding to tubulin and disrupting the dynamics of microtubule assembly and disassembly.[8][13] This interference leads to a block in the G2/M phase of the cell cycle, mitotic arrest, and subsequent activation of the apoptotic cascade.[13][14]





Click to download full resolution via product page

**Tubulin Polymerization Inhibition** 

## **Anti-inflammatory Activity**

Chronic inflammation is a key pathological feature of many diseases. Isoxazole derivatives, including the well-known COX-2 inhibitor valdecoxib, have been extensively studied for their anti-inflammatory properties.[15][16] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and the modulation of pro-inflammatory signaling pathways like NF-kB.[12][17]

## **Quantitative Anti-inflammatory Data**



The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected isoxazole derivatives.

| Compound ID/Series            | Assay/Target                      | IC50 (μM) / %<br>Inhibition | Reference |
|-------------------------------|-----------------------------------|-----------------------------|-----------|
| Isoxazole C3                  | COX-2 Enzyme                      | Significant Inhibition      | [12]      |
| Isoxazole C5                  | COX-2 Enzyme                      | Significant Inhibition      | [12]      |
| Isoxazole C6                  | COX-2 Enzyme                      | Significant Inhibition      | [12]      |
| Tetrazole-Isoxazole (40)      | COX-2 Enzyme                      | 0.039 - 0.065               | [18]      |
| Triazine-Isoxazole<br>(7a)    | Carrageenan Paw<br>Edema          | 51% Inhibition              | [15]      |
| Indolyl-isoxazolidine<br>(9a) | LPS-induced TNFα<br>(THP-1 cells) | Significant Inhibition      | [15]      |
| HYB19                         | COX-2 Enzyme                      | 1.28                        | [7]       |

## **Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents**

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of novel compounds by measuring their ability to reduce acute, localized edema.[1][2][13]

Objective: To assess the in vivo anti-inflammatory effect of an isoxazole compound by measuring the reduction of paw swelling induced by carrageenan.

#### Materials:

- Test isoxazole compounds
- Male Wistar rats or Swiss albino mice
- Carrageenan (1% w/v solution in sterile saline)



- Standard drug (e.g., Indomethacin, 5 mg/kg)
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- · Plethysmometer or digital calipers
- Syringes and needles

#### Procedure:

- Animal Acclimation: Acclimate animals to laboratory conditions for at least one week before
  the experiment. Fast the animals overnight before the test, with free access to water.
- Grouping and Dosing: Divide the animals into groups (n=6 per group): a negative control group (vehicle), a positive control group (standard drug), and test groups (different doses of the isoxazole compound).
- Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
- Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V0).
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each animal.[1]
- Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]
- Data Analysis:
  - Calculate the paw edema volume at each time point: Edema (mL) = Vt V0.
  - Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema\_control - Edema\_treated) / Edema\_control] x 100



 Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.

## **Mechanisms of Anti-inflammatory Activity**

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[19] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Many isoxazole derivatives are designed as selective COX-2 inhibitors to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][12]





Click to download full resolution via product page

#### COX-2 Inhibition Pathway

The Nuclear Factor kappa B (NF-κB) is a master transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[8][20] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that



leads to the phosphorylation and degradation of IkB, allowing NF-kB to translocate to the nucleus and activate gene transcription.[19] Some isoxazole derivatives exert their anti-inflammatory effects by inhibiting this pathway, thereby downregulating the production of inflammatory mediators.





Click to download full resolution via product page

NF-kB Signaling Pathway

## **Antimicrobial Activity**

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. The isoxazole scaffold is present in several clinically used antibiotics, such as cloxacillin and sulfamethoxazole, and novel derivatives continue to be explored for their efficacy against a broad spectrum of pathogens.[16][21]

## **Quantitative Antimicrobial Data**

The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against selected bacterial and fungal strains.



| Compound ID/Series           | Microbial Strain | MIC (μg/mL) | Reference |
|------------------------------|------------------|-------------|-----------|
| Isoxazole Chalcone<br>(28)   | S. aureus        | 1           | [21]      |
| Dihydropyrazole (45)         | S. aureus        | 8           | [21]      |
| Dihydropyrazole (46)         | C. albicans      | 2           | [21]      |
| Isoxazole-Oxadiazole<br>(ED) | S. epidermidis   | 31.25       | [11]      |
| Isoxazole-Oxadiazole<br>(ED) | S. aureus        | 62.5        | [11]      |
| Isoxazole-Oxadiazole<br>(ED) | E. faecium       | 125         | [11]      |
| Isoxazole-Oxadiazole<br>(ED) | P. aeruginosa    | 500         | [11]      |
| Isoxazole Derivative (18)    | B. subtilis      | 31.25       | [5]       |
| Isoxazole Derivative (18)    | B. cereus        | 62.5        | [5]       |

## **Experimental Protocol: Broth Microdilution for MIC Determination**

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][14] [22]

Objective: To determine the lowest concentration of an isoxazole compound that visibly inhibits the growth of a specific bacterial or fungal strain.

#### Materials:

Test isoxazole compounds



- Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
- Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
- Sterile 96-well U-bottom microtiter plates
- Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
- Sterile saline or broth for dilutions
- Multichannel pipette
- Incubator (35-37°C)
- · Spectrophotometer or plate reader

#### Procedure:

- Inoculum Preparation: From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, dispense 100 μL of sterile broth into all wells. Add 100 μL of the test compound stock solution to the first column of wells.
- Serial Dilution: Perform a two-fold serial dilution by transferring 100 μL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 μL from the tenth column. This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no inoculum).[22]
- Inoculation: Add 100 μL of the standardized inoculum to each well from columns 1 through
   11. Do not add inoculum to column 12.
- Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).



MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The
MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the
first clear well).[14] The growth control well should be turbid, and the sterility control well
should be clear.

## **Mechanisms of Antimicrobial Activity**

The mechanisms by which isoxazole derivatives exert their antimicrobial effects are varied. Some, like the sulfonamides (e.g., sulfamethoxazole), act as bacteriostatic agents by inhibiting essential metabolic pathways, such as folic acid synthesis. Others, particularly those derived from  $\beta$ -lactam scaffolds (e.g., cloxacillin), are bactericidal and work by inhibiting cell wall synthesis.[4][23] Newer isoxazole compounds may act by disrupting the bacterial cell membrane, inhibiting protein synthesis, or interfering with other crucial cellular processes.[5] The specific mechanism often depends on the overall structure of the molecule and the nature of the substituents on the isoxazole ring.[16]

## **Antiviral and Anticonvulsant Activities**

Beyond the major areas of anticancer, anti-inflammatory, and antimicrobial research, isoxazole derivatives have also shown promise as antiviral and anticonvulsant agents, highlighting the broad therapeutic potential of this chemical scaffold.[15][23][24]

## **Antiviral Activity**

Isoxazole-containing compounds have been investigated for activity against a range of viruses. [16][24] For instance, derivatives have been synthesized and evaluated for their ability to inhibit the replication of viruses such as the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[18]

#### Quantitative Data:

• Compound 7t (Isoxazole-amide): Showed superior curative, protection, and inactivation activities against TMV and CMV compared to the standard, Ningnanmycin.[18]

Experimental Protocol: Plaque Reduction Assay The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound.[1][2][3]



Objective: To determine the concentration of an isoxazole compound that reduces the number of viral plaques by 50% (IC50 or EC50).

#### Procedure:

- Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.
- Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known concentration of virus (that produces a countable number of plaques).
- Infection: Remove the growth medium from the cell monolayers and add the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
- Overlay: After adsorption, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
- Incubation: Incubate the plates for several days until visible plaques are formed.
- Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them (e.g., with crystal violet). The viable cells will be stained, while the areas of cell death (plaques) will appear as clear zones. Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage reduction against the compound concentration.

## **Anticonvulsant Activity**

Several isoxazole derivatives have been synthesized and evaluated for their ability to protect against seizures in preclinical models.[15][21] Their mechanism of action is often linked to the modulation of neurotransmitter systems, particularly by enhancing the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[25][26]

#### Quantitative Data:



- Compound IIIa & IIIb: Showed anticonvulsant activity with 59.23% to 65.8% inhibition of epileptic seizures in mice, approaching the efficacy of the standard drug Phenytoin (83.95% inhibition).[21]
- Compound 4g: Exhibited potent activity in the MES and scPTZ seizure models with ED50 values of 23.7 and 18.9 mg/kg, respectively.[9]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[4][10][22]

Objective: To evaluate the ability of an isoxazole compound to prevent the tonic hindlimb extension phase of a seizure induced by an electrical stimulus.

#### Procedure:

- Animal Preparation: Use mice or rats, and administer the test compound, vehicle, or standard drug (e.g., Phenytoin) at a predetermined time before the test.
- Electrode Application: Apply a drop of a topical anesthetic/electrolyte solution to the corneas of the animal. Place corneal electrodes on the eyes.
- Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) using an electroconvulsive shock generator.[4][5]
- Observation: Observe the animal's response. The characteristic seizure pattern includes a tonic phase with flexion and extension of the forelimbs and hindlimbs.
- Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[11] An animal is considered protected if this phase is absent.
- Data Analysis: The anticonvulsant activity is quantified by determining the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

## **Conclusion and Future Perspectives**



The isoxazole scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating a remarkable versatility that has led to the development of compounds with a wide spectrum of biological activities. From potent anticancer agents that target fundamental cellular processes to selective anti-inflammatory drugs and broad-spectrum antimicrobial compounds, the isoxazole ring continues to provide a fertile ground for the discovery of novel therapeutics. The antiviral and anticonvulsant properties further underscore the broad applicability of this privileged heterocycle.

Future research will likely focus on the synthesis of novel isoxazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of isoxazole-based hybrid molecules, which combine the isoxazole core with other pharmacophores, holds significant promise for developing multi-target agents to combat complex diseases like cancer and drug-resistant infections. As our understanding of the underlying molecular mechanisms deepens, the rational design of next-generation isoxazole compounds will continue to be a vital and productive area of drug discovery, offering hope for new and more effective treatments for a multitude of human diseases.

## **General Workflow Diagrams**



Click to download full resolution via product page

**Technical Guide Generation Workflow** 





Click to download full resolution via product page

General In Vitro/In Vivo Assay Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

## Foundational & Exploratory





- 5. Maximal Electroshock (MES) Test [bio-protocol.org]
- 6. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Isoxazole Derivatives as Regulators of Immune Functions PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test Creative Diagnostics [antiviral.creativediagnostics.com]
- 15. A review of isoxazole biological activity and present synthetic techniques Int J Pharm Chem Anal [ijpca.org]
- 16. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives [ijpba.in]
- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 22. ijrrjournal.com [ijrrjournal.com]
- 23. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]



- 24. Action of bicyclic isoxazole GABA analogues on GABA transporters and its relation to anticonvulsant activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Molecular mechanisms of antiseizure drug activity at GABAA receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- To cite this document: BenchChem. [The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136182#potential-biological-activities-of-isoxazole-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com